molecular formula C20H17F3N4O2S2 B2958943 N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 392295-81-7

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No. B2958943
M. Wt: 466.5
InChI Key: NLJDXKIXTHOQFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H17F3N4O2S2 and its molecular weight is 466.5. The purity is usually 95%.
BenchChem offers high-quality N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound and its derivatives are synthesized through reactions that involve cyclization of thioxothiourea and its complexes with metals like Ni and Pd, showcasing their potential in forming new chemical bonds and structures (Adhami et al., 2012). Such reactions are pivotal for creating novel compounds with potential applications in materials science and pharmacology.
  • Research on thiadiazole derivatives, including synthesis in water as a “green” method, highlights the environmental benefits and efficiency of producing N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) benzamides, indicating a shift towards sustainable chemistry practices (Horishny & Matiychuk, 2020).

Biological and Pharmacological Applications

  • Novel triazinone derivatives, related to the chemical structure of interest, have shown larvicidal and antimicrobial activities, suggesting potential uses in developing new pesticides and antimicrobials (Kumara et al., 2015).
  • The development of acridine-acetazolamide conjugates, involving thiadiazole scaffolds, as inhibitors of carbonic anhydrases, points to their therapeutic potential in treating conditions like glaucoma, epilepsy, and even cancer, through modulation of enzyme activity (Ulus et al., 2016).
  • Schiff’s bases containing a thiadiazole scaffold have been synthesized and evaluated for their anticancer activity, demonstrating the significance of thiadiazole derivatives in developing new chemotherapy agents (Tiwari et al., 2017).

Material Science Applications

  • Thiadiazole derivatives have been explored for their potential in enhancing the performance of bulk heterojunction solar cells, indicating their role in the development of more efficient renewable energy technologies (Chu et al., 2011).

properties

IUPAC Name

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O2S2/c1-11-6-7-15(12(2)8-11)24-16(28)10-30-19-27-26-18(31-19)25-17(29)13-4-3-5-14(9-13)20(21,22)23/h3-9H,10H2,1-2H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJDXKIXTHOQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide

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